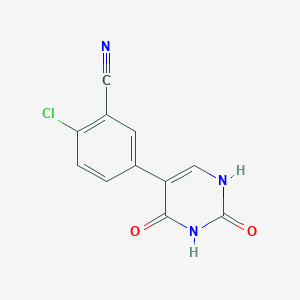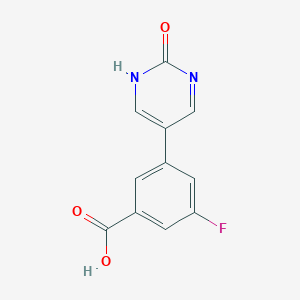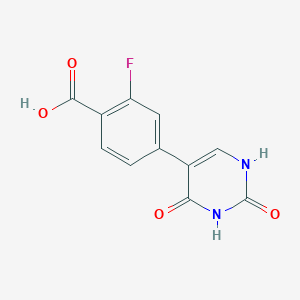
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, also known as 5-CMPD-DP, is a synthetic organic compound that belongs to the class of pyrimidines. It is a white crystalline solid, insoluble in water and soluble in organic solvents. 5-CMPD-DP has been used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate the compound to destroy cancer cells. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, it has been used as a reagent in the synthesis of novel organic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound is activated by light to form reactive oxygen species, which cause oxidative damage to cancer cells. This damage leads to cell death and is thought to be responsible for the anti-cancer effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it is believed that the compound can induce apoptosis in cancer cells, which is a form of programmed cell death. It is also believed to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is highly soluble in organic solvents and can be easily purified from the reaction mixture. However, it is not soluble in water and has a low solubility in aqueous solutions, which makes it difficult to use in certain experiments. In addition, the compound is light-sensitive, which can limit its use in certain applications.
Orientations Futures
The future directions for 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in cancer therapy and other areas of medicine, and its potential use as a fluorescent probe for the detection of other molecules. In addition, further research into its biochemical and physiological effects is needed to better understand its effects on cells and organisms. Finally, further research into its solubility and light sensitivity is needed in order to make it more suitable for use in various applications.
Méthodes De Synthèse
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized in a two-step process that involves the reaction of 2-chloro-5-methoxyphenol with 2,4-dihydroxypyrimidine in the presence of potassium carbonate in dimethylformamide. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours, followed by purification of the reaction mixture. The product is then filtered and recrystallized from methanol to obtain the desired compound.
Propriétés
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWNVOXJXJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)




![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)

